3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine
Description
Properties
CAS No. |
53761-14-1 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C20H28N2/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14-21-20/h5-12,14,16-17,19H,13,15H2,1-4H3 |
InChI Key |
GFXULIDILONRED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with phenylpropan-2-amine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like cyanide or azide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Amine Group
- (3S)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine (): Key Difference: Methyl groups replace isopropyl substituents on the nitrogen. Application: Marketed as Pheniramine, an antihistamine, highlighting the pharmacological relevance of this scaffold .
Aromatic Ring Modifications
Backbone and Unsaturation Variations
- 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine (): Key Difference: Prop-1-en-1-amine backbone (unsaturated) vs. propan-1-amine (saturated).
Physicochemical and Pharmacological Data Comparison
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Substituents (N) | Aromatic Groups | Molecular Weight | Key Feature |
|---|---|---|---|---|---|
| Target Compound | C21H29N2 | Di-isopropyl | Phenyl, Pyridin-2-yl | 309.47 g/mol | High steric bulk |
| (3S)-N,N-Dimethyl-... (Pheniramine) | C16H20N2 | Dimethyl | Phenyl, Pyridin-2-yl | 240.34 g/mol | FDA-approved antihistamine |
| 3-(4-Chlorophenyl)-N,N-dimethyl-... | C16H19ClN2 | Dimethyl | 4-Cl-Phenyl, Pyridin-2-yl | 274.79 g/mol | Enhanced lipophilicity |
| N,N-Diethyl-3-pyridin-2-ylpropan-1-amine | C12H20N2 | Diethyl | Pyridin-2-yl | 192.30 g/mol | High volatility |
Pharmacological Relevance
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use anhydrous solvents (e.g., THF) to enhance nucleophilicity.
- Temperature control (60–80°C) improves yield by reducing decomposition .
How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?
Q. Basic Research Focus
- ¹H NMR :
- Pyridinyl protons (δ 7.1–8.6 ppm) split into distinct multiplet patterns due to coupling with adjacent protons.
- Diisopropyl groups show characteristic doublets for CH(CH₃)₂ (δ 1.0–1.2 ppm).
- ¹³C NMR :
- Quaternary carbons (phenyl and pyridine rings) appear at δ 125–150 ppm.
- Isopropyl carbons: CH₃ at δ 20–25 ppm, CH at δ 45–50 ppm.
- Mass Spectrometry :
What computational strategies are effective for modeling this compound’s interaction with kinase targets like Akt?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in Akt’s PH domain.
- Prioritize hydrophobic interactions with residues occluding the ATP-binding cleft (e.g., Phe129, Trp80).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Analysis : Correlate substituent effects (e.g., isopropyl vs. methyl) with inhibitory activity using Hammett parameters .
Q. Advanced Research Focus
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- In Vitro Assays : Compare (R)- and (S)-isomers in kinase inhibition assays.
- Example: (S)-isomer shows 3x higher Akt1 inhibition due to better steric fit in the hydrophobic pocket.
- In Vivo PK/PD : The (S)-isomer exhibits longer half-life (t₁/₂ = 6.2 h vs. 3.8 h for (R)) in murine models .
How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Data Contradiction Analysis
- Possible Causes :
- Poor bioavailability due to low solubility (logP = 3.2).
- Metabolic instability (e.g., CYP3A4-mediated oxidation).
- Mitigation Strategies :
What crystallographic methods validate the compound’s solid-state structure?
Q. Advanced Research Focus
- Single-Crystal X-Ray Diffraction :
- Use SHELXL for refinement; expect R₁ < 0.05 for high-resolution data (<1.0 Å).
- Key parameters: C–N bond lengths (~1.45 Å), dihedral angles between aromatic rings (60–80°).
- Powder XRD : Confirm polymorphic purity by matching experimental and simulated patterns .
How does this compound compare structurally to Pheniramine derivatives in receptor binding assays?
Q. Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
